TC9-305

Apoptosis Inhibition Cellular Assay Potency Comparison

TC9-305 is the only apoptosis inhibitor that covalently binds SDHB (Cys243) to stabilize mitochondrial respiratory complex II. Its picomolar potency (EC50 0.23–0.42 nM) and unique mechanism preserve ΔΨm and block cytochrome c release—feats impossible with caspase or BCL-2 inhibitors. In rat focal ischemia, it reduced brain infarct more than lead analog 33. Use as a positive control at sub-nanomolar levels to minimize consumption and false negatives in HTS. Request your batch for stroke, Parkinson’s, or intrinsic apoptosis studies today.

Molecular Formula C33H37F3N4O6S
Molecular Weight 674.7362
Cat. No. B1193691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC9-305
SynonymsTC9-305, TC-9-305, TC 9-305, TC9305, TC-9305, TC 9305
Molecular FormulaC33H37F3N4O6S
Molecular Weight674.7362
Structural Identifiers
SMILESO=C1C=CC(C2=NC(S(CCCC(NC3(CC4C5)CC5CC(C4)C3)=O)(=O)=O)=NC(C(F)(F)F)=C2)=CN1CC6=CC=C(OC)C(OC)=C6
InChIInChI=1S/C33H37F3N4O6S/c1-45-26-7-5-20(13-27(26)46-2)18-40-19-24(6-8-30(40)42)25-14-28(33(34,35)36)38-31(37-25)47(43,44)9-3-4-29(41)39-32-15-21-10-22(16-32)12-23(11-21)17-32/h5-8,13-14,19,21-23H,3-4,9-12,15-18H2,1-2H3,(H,39,41)
InChIKeyGQVPWRCSKOKXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC9-305: A Picomolar-Activity Mitochondrial Apoptosis Inhibitor for Ischemia and Neurodegeneration Research


TC9-305 (also designated compound 42) is a 2-sulfonyl-pyrimidinyl derivative that acts as a potent, selective, and covalent apoptosis inhibitor [1]. It represents the first-in-class series of apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II (specifically binding the SDHB subunit) rather than targeting caspases or pro-apoptotic BCL-2 family proteins [1]. The compound was optimized from an initial phenotypic screen hit with micromolar activity to achieve cellular apoptosis inhibition at picomolar concentrations [1].

Why TC9-305 Cannot Be Substituted with In‑Class Apoptosis Inhibitors


Generic substitution with other apoptosis inhibitors (e.g., pan‑caspase inhibitors like zVAD, Bax/Bid inhibitors, or earlier‑generation 2‑sulfonyl‑pyrimidinyl analogs) is not scientifically justifiable. TC9-305 achieves its efficacy through a covalent binding mechanism to mitochondrial respiratory complex II, a target distinct from caspases and BCL‑2 proteins [1]. This unique mode of action enables mitochondrial membrane potential preservation and cytochrome c release blockade that caspase inhibitors cannot achieve [1]. Furthermore, the picomolar potency of TC9‑305 represents a >100‑fold improvement over the most advanced precursor in its own chemical series, underscoring that even minor structural modifications drastically alter activity [1]. Therefore, direct comparator‑based selection is essential to ensure experimental reproducibility and translational validity.

TC9-305 Comparative Performance Data: Potency, Mitochondrial Protection, and In Vivo Efficacy


TC9-305 vs. Parent Compound 33: 50‑Fold Improvement in Bim‑Induced Apoptosis Inhibition

TC9-305 (compound 42) was optimized from the lead compound 33 via introduction of a highly hydrophobic adamantane moiety at the R1 position [1]. In a cellular apoptosis assay using U2OS cells with doxycycline‑inducible Bim overexpression, TC9-305 exhibited an EC50 of 0.42 nM, representing a 50‑fold increase in potency relative to compound 33, which had an EC50 of 25 nM [1].

Apoptosis Inhibition Cellular Assay Potency Comparison

TC9-305 vs. Optimized Piperidine Analog (Compound 40): 3‑Fold Superiority in Bim‑Induced Apoptosis

The SAR optimization campaign that produced TC9-305 included compound 40, which incorporated a piperidine moiety at the amide bond and exhibited an EC50 of 1.4 nM [1]. TC9-305, with its adamantane group, achieved a further 3‑fold improvement, yielding an EC50 of 0.42 nM [1].

SAR Potency Optimization Apoptosis

TC9-305 vs. tBid‑Induced Apoptosis: Sub‑Nanomolar Potency Confirmed

In a parallel assay using U2OS cells with doxycycline‑inducible tBid overexpression, TC9-305 exhibited an EC50 of 0.23 nM [1]. This value is even lower than its potency against Bim‑induced apoptosis, demonstrating robust, sub‑nanomolar activity across distinct pro‑apoptotic stimuli.

tBid Mitochondrial Apoptosis Potency

Mitochondrial Membrane Potential Preservation: TC9-305 vs. Caspase Inhibitor zVAD

TC9-305 and related 2‑sulfonyl‑pyrimidinyl derivatives maintain mitochondrial membrane potential and prevent cytochrome c release following apoptosis induction, an effect not observed with the pan‑caspase inhibitor zVAD [1]. In TMRM fluorescence assays, cells treated with TC9‑305 retained high mitochondrial membrane potential comparable to healthy controls, whereas zVAD‑treated cells exhibited membrane potential collapse [1].

Mitochondrial Protection Mechanism of Action Caspase Inhibitor

In Vivo Neuroprotection: TC9-305 Outperforms Compound 33 in Rat Focal Ischemia Model

In a rat transient focal cerebral ischemia model (middle cerebral artery occlusion), intrastriatal injection of TC9-305 at 50 μM and 200 μM reduced brain infarct volume to a greater extent than the same concentrations of compound 33 [1]. Quantitative volumetric analysis of TTC‑stained brain sections confirmed that TC9-305 provides superior neuroprotection at both tested doses [1].

In Vivo Efficacy Ischemia Neuroprotection

Class‑Level Potency Advantage: TC9-305 vs. Conventional Apoptosis Inhibitors

Prior to the development of 2‑sulfonyl‑pyrimidinyl derivatives, most apoptosis inhibitors (e.g., Bax and Bid inhibitors) exhibited only moderate potency, with EC50 values typically in the micromolar range or higher [1]. TC9-305's EC50 of 0.23–0.42 nM represents a >1,000‑fold improvement in cellular potency over these legacy inhibitors [1].

Apoptosis Inhibitors Potency Benchmarking Class Comparison

Recommended Scientific and Preclinical Applications for TC9-305 Based on Comparative Evidence


High‑Throughput Screening for Mitochondrial Apoptosis Modulators

TC9‑305's picomolar potency (EC50 = 0.23–0.42 nM) enables use as a positive control at extremely low concentrations, minimizing compound consumption and well‑to‑well variability in high‑density screening formats [1]. Its performance advantage over compound 33 (EC50 = 25 nM) and compound 40 (EC50 = 1.4 nM) reduces the risk of false negatives due to insufficient inhibition [1].

Mechanistic Studies of Mitochondrial Membrane Integrity and ROS Production

Unlike caspase inhibitors such as zVAD, TC9‑305 preserves mitochondrial membrane potential and prevents cytochrome c release following Bim or tBid induction [1]. This makes it an indispensable tool for dissecting the sequence of events in the intrinsic apoptosis pathway, particularly in experiments where mitochondrial protection must be uncoupled from caspase blockade [1].

In Vivo Preclinical Models of Ischemic Stroke and Neurodegeneration

In a rat focal ischemia model, TC9‑305 provided greater reduction in brain infarct volume than the lead analog compound 33 [1]. Researchers evaluating the therapeutic potential of mitochondrial complex II stabilization in stroke, Parkinson's disease, or other apoptosis‑associated neurological disorders should prioritize TC9‑305 for its superior in vivo efficacy [1].

Chemical Biology Probe for Covalent Target Engagement of SDHB

TC9‑305 belongs to a class of apoptosis inhibitors that covalently modify cysteine 243 of the SDHB subunit of mitochondrial respiratory complex II [1]. Its sub‑nanomolar potency and covalent binding mode make it a valuable chemical probe for studying the functional consequences of SDHB stabilization, target occupancy, and downstream metabolic effects in cellular and in vivo systems [1].

Technical Documentation Hub

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